Cas no 641570-65-2 (3-(1-HYDROXY-1-METHYLETHYL)-5-(TRIFLUOROMETHYL)BENZENEAMINE)

3-(1-HYDROXY-1-METHYLETHYL)-5-(TRIFLUOROMETHYL)BENZENEAMINE Chemical and Physical Properties
Names and Identifiers
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- 3-(1-HYDROXY-1-METHYLETHYL)-5-(TRIFLUOROMETHYL)BENZENEAMINE
- 2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol
- 3-[(1-hydroxy-1-methylethyl)]-5-(1,1,1-trifluoromethyl)benzeneamine
- SCHEMBL545622
- 2-[3-amino-5-(trifluoromethyl)phenyl]propan-2-ol
- G62960
- BENZENEMETHANOL,3-AMINO-A,A-DIMETHYL-5-(TRIFLUOROMETHYL)-
- 641570-65-2
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- MDL: MFCD20484230
- Inchi: 1S/C10H12F3NO/c1-9(2,15)6-3-7(10(11,12)13)5-8(14)4-6/h3-5,15H,14H2,1-2H3
- InChI Key: YFXZSOLFHNJVPW-UHFFFAOYSA-N
- SMILES: C1(N)=CC(C(F)(F)F)=CC(C(O)(C)C)=C1
Computed Properties
- Exact Mass: 219.08709849g/mol
- Monoisotopic Mass: 219.08709849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.2Ų
3-(1-HYDROXY-1-METHYLETHYL)-5-(TRIFLUOROMETHYL)BENZENEAMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01576722-250mg |
2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol |
641570-65-2 | 98% | 250mg |
¥989.0 | 2024-04-18 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R151926-250mg |
3-(1-Hydroxy-1-methylethyl)-5-(trifluoromethyl)benzeneamine,98% |
641570-65-2 | 98% | 250mg |
¥1152 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1956027-250mg |
2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol |
641570-65-2 | 98% | 250mg |
¥1499.00 | 2024-05-05 | |
A2B Chem LLC | BA56762-250mg |
BENZENEMETHANOL,3-AMINO-A,A-DIMETHYL-5-(TRIFLUOROMETHYL)- |
641570-65-2 | 98% | 250mg |
$156.00 | 2024-04-19 | |
Ambeed | A1678321-250mg |
2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol |
641570-65-2 | 98% | 250mg |
$194.0 | 2025-02-25 | |
eNovation Chemicals LLC | D595064-500mg |
BENZENEMETHANOL, 3-AMINO-A,A-DIMETHYL-5-(TRIFLUOROMETHYL)- |
641570-65-2 | 95% | 500mg |
$850 | 2024-08-03 | |
eNovation Chemicals LLC | D595064-1g |
BENZENEMETHANOL, 3-AMINO-A,A-DIMETHYL-5-(TRIFLUOROMETHYL)- |
641570-65-2 | 95% | 1g |
$980 | 2024-08-03 | |
Ambeed | A1678321-1g |
2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol |
641570-65-2 | 98% | 1g |
$396.0 | 2025-02-25 | |
1PlusChem | 1P01KYL6-1g |
BENZENEMETHANOL,3-AMINO-A,A-DIMETHYL-5-(TRIFLUOROMETHYL)- |
641570-65-2 | 98% | 1g |
$305.00 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTX353-5g |
2-[3-amino-5-(trifluoromethyl)phenyl]propan-2-ol |
641570-65-2 | 95% | 5g |
¥7279.0 | 2024-04-18 |
3-(1-HYDROXY-1-METHYLETHYL)-5-(TRIFLUOROMETHYL)BENZENEAMINE Related Literature
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on 3-(1-HYDROXY-1-METHYLETHYL)-5-(TRIFLUOROMETHYL)BENZENEAMINE
Comprehensive Overview of 3-(1-HYDROXY-1-METHYLETHYL)-5-(TRIFLUOROMETHYL)BENZENEAMINE (CAS No. 641570-65-2)
3-(1-HYDROXY-1-METHYLETHYL)-5-(TRIFLUOROMETHYL)BENZENEAMINE (CAS No. 641570-65-2) is a specialized organic compound featuring a unique molecular structure combining a hydroxyl-isopropyl group and a trifluoromethyl substituent on a benzeneamine backbone. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its structural versatility allows for applications in drug discovery, particularly in modulating pharmacokinetic properties like solubility and metabolic stability.
In recent years, the demand for fluorinated aromatic amines like this compound has surged, driven by trends in precision medicine and sustainable chemistry. Researchers frequently search for "trifluoromethyl benzeneamine derivatives" or "hydroxy-isopropyl benzeneamine applications," reflecting interest in its role as a intermediate for kinase inhibitors and GPCR-targeted therapies. The electron-withdrawing effect of the trifluoromethyl group enhances the compound's reactivity in cross-coupling reactions, a topic widely discussed in organofluorine chemistry forums.
The synthesis of CAS 641570-65-2 typically involves multi-step protocols, including Friedel-Crafts alkylation and reductive amination, with yields optimized through microwave-assisted techniques—a hotspot in green chemistry discussions. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%), a critical parameter for regulatory compliance in GMP-grade intermediates. Users often inquire about "scale-up challenges for trifluoromethylated amines," highlighting industrial relevance.
Environmental and safety profiles of 3-(1-HYDROXY-1-METHYLETHYL)-5-(TRIFLUOROMETHYL)BENZENEAMINE align with modern green chemistry principles. Its low bioaccumulation potential (predicted logP ~2.1) and readily biodegradable hydroxyl group make it preferable over persistent halogenated analogs. These attributes resonate with searches for "eco-friendly fluorochemicals" and "sustainable amine synthesis," reflecting industry shifts toward ESG-compliant materials.
Emerging applications include its use in OLED materials, where the trifluoromethyl group improves electron transport properties, and in covalent organic frameworks (COFs) for gas storage. Patent analyses reveal growing interest in "641570-65-2 for photovoltaics," particularly in perovskite solar cell research. This interdisciplinary potential positions the compound as a high-value research chemical with expanding commercial viability.
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